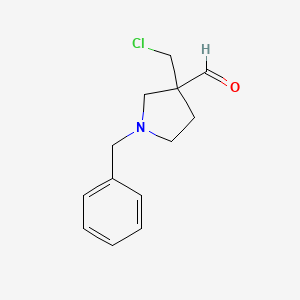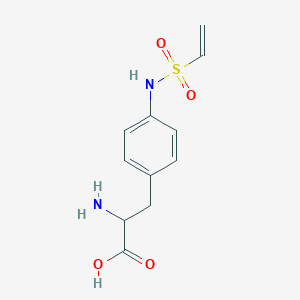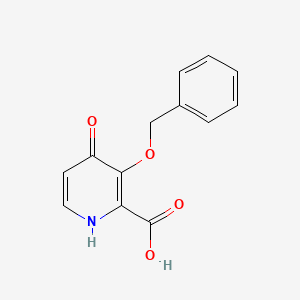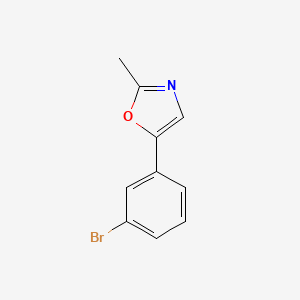
1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C13H16ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde can be synthesized through a multi-step process. One common method involves the alkylation of pyrrolidine with benzyl chloride, followed by the introduction of a chloromethyl group and subsequent oxidation to form the carbaldehyde group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-methanol.
Substitution: 1-Benzyl-3-(substituted methyl)pyrrolidine-3-carbaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a building block for biologically active compounds.
Industry: Used in the production of fine chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpyrrolidine-3-carbaldehyde: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
3-(Chloromethyl)pyrrolidine-3-carbaldehyde: Lacks the benzyl group, which may affect its binding properties and overall stability.
Uniqueness: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H16ClNO |
|---|---|
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
1-benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(11-16)6-7-15(10-13)8-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
InChI-Schlüssel |
MTJWMMGNAHFHKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(CCl)C=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)












